1-Aminopiperidin-4-ol hydrochloride
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Overview
Description
1-Aminopiperidin-4-ol hydrochloride is a synthetic compound belonging to the piperidine class of organic compounds. It is characterized by the presence of an amino group (-NH2) and a hydroxyl group (-OH) attached to a piperidine ring.
Mechanism of Action
Target of Action
The primary target of 1-Aminopiperidin-4-ol hydrochloride is the chemokine receptor CCR5 . This receptor belongs to the seven transmembrane G-protein coupled receptor family and has been identified as the essential coreceptor in the process of HIV-1 entry .
Mode of Action
This compound interacts with its target, the CCR5 receptor, by anchoring to the receptor via a strong salt-bridge interaction . This interaction is facilitated by the presence of a basic nitrogen atom in the structure of this compound .
Biochemical Pathways
The interaction of this compound with the CCR5 receptor affects the HIV-1 entry pathway . By antagonizing the CCR5 receptor, this compound prevents the entry of HIV-1 into cells .
Result of Action
The result of the action of this compound is the prevention of HIV-1 entry into cells . This is achieved by antagonizing the CCR5 receptor, which is essential for HIV-1 entry .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Aminopiperidin-4-ol hydrochloride can be synthesized through several methods. One common approach involves the reduction of 1-nitroso-piperidin-4-ol using lithium aluminum hydride (LAH) in tetrahydrofuran (THF). The reaction is typically carried out by adding a solution of LAH to 1-nitroso-piperidin-4-ol in THF, followed by refluxing the mixture for several hours .
Industrial Production Methods: Industrial production of this compound often involves similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions: 1-Aminopiperidin-4-ol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can further modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions can introduce different substituents onto the piperidine ring.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LAH) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed under basic or acidic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while substitution reactions can introduce various functional groups onto the piperidine ring .
Scientific Research Applications
1-Aminopiperidin-4-ol hydrochloride has diverse applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and pharmaceuticals.
Biology: The compound is used in the study of enzyme mechanisms and protein-ligand interactions.
Industry: The compound is utilized in the production of fine chemicals and as an intermediate in various chemical processes
Comparison with Similar Compounds
Piperidine: A six-membered heterocycle with one nitrogen atom.
Pyridine: A six-membered aromatic ring with one nitrogen atom.
Dihydropyridine: A reduced form of pyridine with two additional hydrogen atoms.
Uniqueness: 1-Aminopiperidin-4-ol hydrochloride is unique due to the presence of both an amino group and a hydroxyl group on the piperidine ring. This dual functionality allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
1-aminopiperidin-4-ol;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H12N2O.ClH/c6-7-3-1-5(8)2-4-7;/h5,8H,1-4,6H2;1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RSDSKKXVXQLYAF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1O)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H13ClN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
152.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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